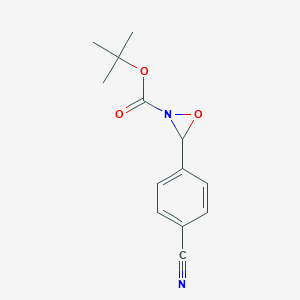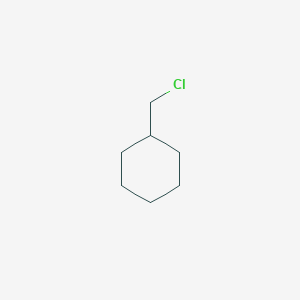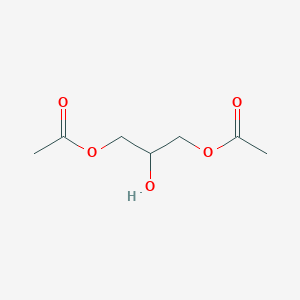
6-Ethyl-5-methyl-4-pyrimidinol
Vue d'ensemble
Description
Pyrimidinones and their derivatives, including ethyl and methyl-substituted pyrimidines, are compounds of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals. These compounds exhibit a wide range of biological activities and are central to the synthesis of various therapeutic agents.
Synthesis Analysis
Pyrimidinones and related compounds are synthesized through various methods, including one-step reactions from amino-pyrimidinones with aldehydes and ethyl cyanoacetate, yielding good yields and demonstrating the versatility and efficiency of these synthesis routes (Quiroga et al., 1999). Other approaches involve the condensation of β-keto esters with guanidines to form novel pyrimidinones, highlighting the chemical diversity accessible through these synthetic pathways (Craciun et al., 1998).
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives have been extensively studied, revealing insights into their geometrical configurations and tautomerism. X-ray crystallography and computational studies have established the structures of these compounds, shedding light on their conformational preferences and potential for forming intermolecular interactions (Craciun et al., 1998).
Chemical Reactions and Properties
Pyrimidinones undergo a variety of chemical reactions, including nucleophilic substitution and condensation with different reagents, leading to the formation of a wide array of functionalized derivatives. These reactions are crucial for the modification of pyrimidinone compounds, enhancing their chemical diversity and potential applications (Tumkevičius, 1994).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular configurations and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations (Shi et al., 2018).
Chemical Properties Analysis
Pyrimidinone derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to form hydrogen bonds. These chemical characteristics are pivotal for their biological activity and interaction with biological targets, underpinning their applications in drug design and development (Huang et al., 2020).
Applications De Recherche Scientifique
1. Synthesis and Structural Insights
The synthesis of novel pyrimidinone derivatives, including 6-ethyl variants, has been explored due to their inherent biological activities. These compounds may serve as valuable pharmaceuticals or agrochemicals. The synthesis involves condensation reactions, and the compounds have been characterized using various spectroscopic methods. The tautomerism of these compounds has also been discussed, contributing to the understanding of pyrimidinone chemistry and its applications in natural compounds (Craciun et al., 1998).
2. Biological Evaluation for Anticancer and Anti-inflammatory Activities
Pyrazolopyrimidines derivatives, structurally related to 6-ethyl-5-methyl-4-pyrimidinol, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds have shown potential in cancer treatment and anti-inflammatory applications. The structure-activity relationship (SAR) of these compounds offers insights into developing more potent and selective therapeutic agents (Rahmouni et al., 2016).
3. Spectral and Molecular Docking Analyses for Cancer Treatment
Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a compound related to 6-ethyl-5-methyl-4-pyrimidinol, has been synthesized and identified. Its molecular docking studies with the c-MET protein suggest potential as a cancer treatment inhibitor. This research enhances understanding of molecular interactions in drug design (Sert et al., 2020).
4. Optoelectronic and Nonlinear Optical Properties
Studies on thiopyrimidine derivatives, similar to 6-ethyl-5-methyl-4-pyrimidinol, have revealed their potential applications in nonlinear optics (NLO) and optoelectronics. These compounds display considerable NLO character, recommended for high-tech applications. This research bridges the gap between organic chemistry and optoelectronic technologies (Hussain et al., 2020).
5. In Vitro Antiproliferative Activity Against Cancer Cell Lines
Pyrimidin-4-one derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines. Their potential as anticancer agents highlights the importance of pyrimidine derivatives in medicinal chemistry (Mallesha et al., 2012).
6. Synthesis and Antimicrobial Activity
A series of pyrimidinones and oxazinones fused with thiophene rings, structurally related to 6-ethyl-5-methyl-4-pyrimidinol, have been synthesized and shown to possess significant antimicrobial activities. This research contributes to the development of new antimicrobial agents (Hossan et al., 2012).
Safety And Hazards
Orientations Futures
The study of pyrimidine derivatives is a promising field, especially in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
4-ethyl-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)7(10)9-4-8-6/h4H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLDIHHLPPKRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294963 | |
| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-methyl-4-pyrimidinol | |
CAS RN |
124703-79-3 | |
| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124703-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethyl-5-methylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















